
Trioctanoin-carboxyls-13C3
Overview
Description
Trioctanoin-carboxyls-13C3 is a stable isotope-labeled triglyceride in which three carboxyl carbon atoms in the octanoic acid chains are replaced with carbon-13 (^13C). This compound is primarily used as a tracer in metabolic studies, lipid digestion research, and clinical diagnostics to monitor fat absorption and utilization. Its isotopic labeling allows precise tracking via techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Trioctanoin itself consists of three octanoic acid (C8:0) esterified to a glycerol backbone, and the ^13C labeling enhances its utility in kinetic and mechanistic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trioctanoin-carboxyls-13C3 involves the esterification of glycerol with octanoic acid, where the octanoic acid is labeled with carbon-13 at the carboxyl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of glycerol with carbon-13 labeled octanoic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Trioctanoin-carboxyls-13C3 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different triglycerides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Glycerol and octanoic acid.
Oxidation: Various carboxylic acids and ketones.
Transesterification: Different triglycerides depending on the alcohol used.
Scientific Research Applications
Medical Research Applications
Alzheimer's Disease and Epilepsy:
Trioctanoin has been investigated for its potential therapeutic effects in moderate Alzheimer's disease and epilepsy. The labeled form, trioctanoin (1,1,1-^13C3), is utilized as an anticonvulsant in clinical research. Its unique metabolic pathway allows for improved energy utilization in the brain, making it a candidate for further studies on neurodegenerative diseases .
Metabolic Studies:
Research indicates that trioctanoin can enhance enzyme activities related to glucose metabolism. In dietary studies with rats, it has been shown to increase the activities of glucose-6-phosphate dehydrogenase (G6PDH), citrate cleavage enzyme (CCE), and malic enzyme. These findings suggest its application in understanding metabolic disorders and energy utilization .
Medical Nutrition Therapy:
Trioctanoin serves as an effective energy source for patients with difficulties digesting long-chain fatty acids, such as burn victims. Its rapid absorption and metabolism provide a readily available substrate for energy production, which is crucial in clinical nutrition .
Cancer Research Applications
Trioctanoin exhibits promising anti-tumor properties. In murine models of hepatic carcinoma, it has been observed to induce nuclear edema and cytolysis specifically in tumor cells while sparing normal hepatic cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .
Cosmetic Applications
Beyond medical uses, trioctanoin is also employed in the cosmetic industry as a skin-conditioning agent. Its emollient properties help improve skin hydration and texture, making it a valuable ingredient in various skincare formulations .
Table 1: Summary of Research Applications of Trioctanoin-carboxyls-13C3
Application Area | Specific Use | Key Findings |
---|---|---|
Medical Research | Alzheimer's Disease & Epilepsy | Anticonvulsant properties; enhances brain energy metabolism |
Metabolic Studies | Enzyme Activity Enhancement | Increases G6PDH, CCE, and malic enzyme activities in dietary studies |
Medical Nutrition | Energy Source for Patients | Effective for burn victims; rapid absorption |
Cancer Research | Tumor Cell Targeting | Induces cytolysis in tumor cells; spares normal cells |
Cosmetic Industry | Skin Conditioning Agent | Improves skin hydration and texture |
Mechanism of Action
The mechanism of action of Trioctanoin-carboxyls-13C3 involves its metabolism in the body. The compound is hydrolyzed to release octanoic acid, which is then metabolized through the beta-oxidation pathway in the mitochondria. This process generates acetyl-CoA, which enters the citric acid cycle to produce energy . The carbon-13 labeling allows researchers to track these metabolic processes and understand the compound’s effects on cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence focuses on Baccatin III esters, which are taxane derivatives (e.g., paclitaxel analogs) and structurally unrelated to Trioctanoin-carboxyls-13C3. However, extrapolating principles from esterified analogs in the evidence, we can infer key distinctions:
Table 1: Key Differences Between this compound and Baccatin III Analogs
Property | This compound | Baccatin III Esters (e.g., n-butyl, sec-butyl, pentyl analogs) |
---|---|---|
Core Structure | Glycerol triester with octanoic acid | Taxane diterpenoid core with acylated side chains |
Function | Metabolic tracer for lipids | Antimitotic agents (chemotherapy precursors) |
Isotopic Labeling | ^13C-labeled carboxyl groups | No isotopic labeling; structural analogs differ in acyl chains |
Applications | Lipid absorption studies, clinical diagnostics | Pharmaceutical intermediates, antitumor activity research |
Stereochemical Complexity | Low (simple triglyceride) | High (multiple chiral centers, e.g., 2R,3S vs. 2S,3S isomers) |
Key Findings from Evidence :
- Baccatin III analogs vary in acyl chain length (butanoyl, pentanoyl, hexanoyl) and stereochemistry, affecting their biological activity and purity . For example, the sec-butyl analog (2R,3S configuration) and n-butyl analog (2S,3S) exhibit distinct pharmacological profiles.
Limitations of the Provided Evidence
Instead, it details taxane derivatives, which are pharmacologically distinct. A valid comparison would require data on:
- Isotopic Purity: this compound’s ^13C enrichment (>99%) vs. natural abundance in other triglycerides.
- Metabolic Kinetics: Clearance rates compared to unlabeled trioctanoin or medium-chain triglycerides (MCTs).
- Analytical Utility : Sensitivity in tracer studies relative to deuterated or ^14C-labeled lipids.
Critical Analysis of Source Relevance
The pharmacopeial data highlights regulatory standards for structural analogs (e.g., acyl chain variations in Baccatin III esters).
Biological Activity
Trioctanoin-carboxyls-13C3, also known as Tricaprilin-13C3, is a medium-chain triglyceride (MCT) that has garnered attention for its potential biological activities, particularly in metabolic studies and clinical applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Overview of this compound
Trioctanoin is composed of three octanoic acid molecules and is primarily utilized in nutritional and therapeutic settings. Its isotopically labeled variant, this compound, is particularly useful in metabolic tracing studies due to the presence of carbon-13 isotopes. This compound has been studied for its role in energy metabolism, potential therapeutic effects in neurological conditions, and its application in breath tests for assessing pancreatic function.
Metabolic Pathways
Trioctanoin undergoes rapid absorption and metabolism, providing a quick source of energy. The metabolic pathways involving trioctanoin include:
- Beta-Oxidation : Trioctanoin is metabolized in the mitochondria through β-oxidation, yielding acetyl-CoA, which enters the citric acid cycle (CAC) for energy production.
- Anaplerotic Role : It contributes to anaplerotic reactions that replenish intermediates in the CAC, particularly during periods of increased energy demand or metabolic stress .
Table 1: Metabolic Pathways of Trioctanoin
Pathway | Description | Key Enzymes |
---|---|---|
Beta-Oxidation | Breakdown of fatty acids for energy | Acyl-CoA dehydrogenase |
Anaplerosis | Replenishment of CAC intermediates | Pyruvate carboxylase |
Ketogenesis | Formation of ketone bodies from acetyl-CoA | HMG-CoA synthase |
Clinical Applications
- Nutritional Support : Trioctanoin has been used in enteral nutrition formulations for patients with malabsorption syndromes or metabolic disorders where long-chain fatty acid oxidation is impaired .
- Neurological Disorders : Research indicates that Trioctanoin may have neuroprotective effects and could be beneficial in managing conditions like Alzheimer's disease due to its ability to provide an alternative energy source for neurons .
- Pancreatic Function Assessment : The compound is utilized in breath tests to evaluate exocrine pancreatic function. The metabolism of labeled trioctanoin allows for the assessment of pancreatic enzyme activity through the measurement of carbon dioxide production .
Case Studies
Several studies highlight the efficacy and safety of Trioctanoin:
- A study involving patients with Alzheimer's disease demonstrated improved cognitive function when supplemented with medium-chain triglycerides including trioctanoin .
- In another clinical trial assessing pancreatic function, patients exhibited significant increases in breath test results after administration of 13C-labeled trioctanoin, indicating enhanced enzyme activity compared to baseline measurements .
Safety and Toxicology
According to toxicity data from the US EPA, this compound is generally regarded as safe when used appropriately. However, monitoring for potential adverse effects is recommended, especially in individuals with specific metabolic disorders or those undergoing intensive nutritional therapy .
Properties
IUPAC Name |
2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UTXJEHKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433305 | |
Record name | Trioctanoin-carboxyls-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65402-55-3 | |
Record name | Tricaprylin, C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioctanoin-carboxyls-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICAPRYLIN, C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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